molecular formula C14H19N3OS B12858512 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 737775-37-0

5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12858512
CAS No.: 737775-37-0
M. Wt: 277.39 g/mol
InChI Key: YHJVTPGGXSINAS-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The specific structure of this compound, with its unique substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, leading to various reduced derivatives.

    Substitution: The aromatic ring and the triazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazoles, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol exhibits antimicrobial and antifungal activities. It is studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for new antimicrobial agents .

Medicine

In medicine, this compound is investigated for its anticancer properties. The triazole ring is known to interact with biological targets, potentially leading to the development of new anticancer drugs. It is also explored for its anti-inflammatory and analgesic effects .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The aromatic substituents can interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

What sets 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol apart is its specific substituents, which confer unique biological activities and chemical reactivity. The combination of the methoxy and methyl groups on the aromatic ring, along with the propyl chain, provides distinct properties not found in other triazole derivatives .

Properties

IUPAC Name

3-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-10-9-11(7-8-12(10)18-3)5-4-6-13-15-16-14(19)17(13)2/h7-9H,4-6H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJVTPGGXSINAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC2=NNC(=S)N2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325959
Record name 3-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

737775-37-0
Record name 3-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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